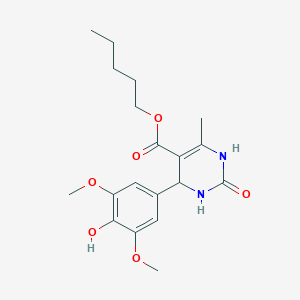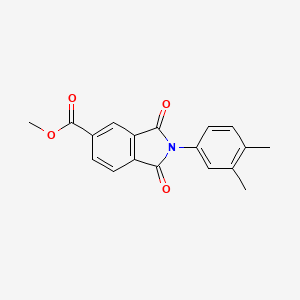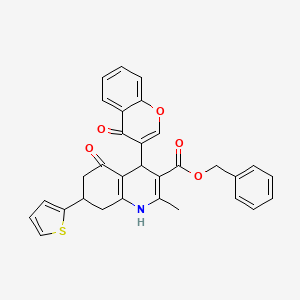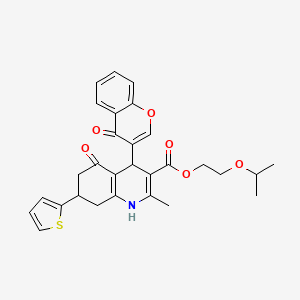![molecular formula C19H18N4O3S2 B11623053 2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which exhibit diverse biological activities. Here’s a concise introduction:
Name: 2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Structure: !Compound Structure)
Function: This compound likely interacts with biological targets due to its complex structure.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Thiazolidinone Derivatization:
Industrial Production:
- Industrial-scale synthesis typically involves optimized routes to improve yield and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: Can undergo oxidation at the thiazolidinone sulfur.
Reduction: Reduction of the pyridone ring.
Substitution: Nucleophilic substitution at the morpholine nitrogen.
Common Reagents: NaBH₄, Pd/C, halogens, and strong bases.
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets: Likely protein kinases, DNA/RNA, or enzymes.
Pathways: Modulation of cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Unique Features: Its thiazolidinone and pyrido[1,2-a]pyrimidin-4-one fusion.
Similar Compounds: Related pyrimidinones, such as 4H-pyrido[1,2-a]pyrimidin-4-ones.
: Example reference. : Another example reference. : Yet another example reference.
Properties
Molecular Formula |
C19H18N4O3S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-6-23-18(25)14(28-19(23)27)12-13-16(21-8-10-26-11-9-21)20-15-5-3-4-7-22(15)17(13)24/h2-5,7,12H,1,6,8-11H2/b14-12- |
InChI Key |
FKRGPBXSPACHGO-OWBHPGMISA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)


![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)

![N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11623003.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11623007.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623015.png)
![11-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11623016.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)



![N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline](/img/structure/B11623046.png)
